4-Piperidinobutyrophenone

Description

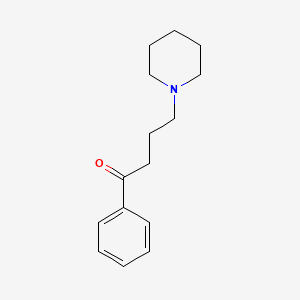

4-Piperidinobutyrophenone is a chemical compound characterized by a piperidine ring linked to a butyrophenone moiety. While the exact IUPAC name and structure may vary depending on substituents, a closely related compound is γ-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone (CAS: 52-86-8). This derivative features a 4-chlorophenyl and 4-hydroxy group on the piperidine ring, along with a p-fluorophenyl group in the butyrophenone segment. Its molecular formula is C₂₁H₂₃ClFNO₂, with a molecular weight of 375.90 g/mol and a melting point of 148–149.4°C .

The compound is historically significant in pharmacology; for example, it is a precursor to haloperidol, a potent antipsychotic drug. Its structural flexibility allows for modifications that influence receptor binding and metabolic stability .

Properties

CAS No. |

4476-25-9 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-phenyl-4-piperidin-1-ylbutan-1-one |

InChI |

InChI=1S/C15H21NO/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16/h1,3-4,8-9H,2,5-7,10-13H2 |

InChI Key |

WLTFPYVGECWXFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives

These compounds (e.g., 4-(4-fluorophenyl)piperidine) lack the butyrophenone chain but share the piperidine core. They are often used as intermediates in synthesizing antipsychotics or analgesics.

4-Piperidone Derivatives

4-Piperidone (CAS: 13200-35-6) is a simpler analog with a ketone group on the piperidine ring. It has a molecular weight of 127.18 g/mol and is primarily used as a building block for pharmaceuticals. Unlike 4-piperidinobutyrophenone, it lacks the aromatic butyrophenone group, reducing its CNS activity .

Modifications on the Butyrophenone Moiety

4-(4-Nitrophenyl)but-3-en-2-one

This compound (CAS: N/A) replaces the piperidine ring with a nitro group on the phenyl ring. It is a conjugated enone system, making it reactive in Michael addition reactions. However, its lack of a heterocyclic amine limits its use in CNS-targeted drugs .

Haloperidol (R-1625)

Haloperidol, a derivative of 4-piperidinobutyrophenone, introduces a hydroxyl group and chlorine substituent. These modifications enhance dopamine D2 receptor antagonism, making it 10–20× more potent than its parent compound in antipsychotic activity .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of 4-Piperidinobutyrophenone and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Primary Use |

|---|---|---|---|---|---|

| 4-Piperidinobutyrophenone* | C₂₁H₂₃ClFNO₂ | 375.90 | 148–149.4 | p-Cl, p-F, 4-hydroxypiperidine | Antipsychotic precursor |

| 4-Piperidone | C₇H₁₃NO | 127.18 | Not reported | Ketone on piperidine | Synthetic intermediate |

| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.87 | 149–150 | p-Cl, p-F, hydroxyl | Antipsychotic drug |

| 4-(4-Fluorophenyl)piperidine | C₁₁H₁₄FN | 179.24 | Not reported | 4-fluorophenyl | Intermediate |

*Refers to γ-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone.

Pharmacokinetic Differences

- Lipophilicity: The fluorine and chlorine substituents in 4-piperidinobutyrophenone derivatives increase logP values, enhancing CNS penetration compared to non-halogenated analogs .

- Metabolic Stability: Piperidine-ring hydroxylation (e.g., in haloperidol) slows hepatic metabolism, extending half-life to 18–54 hours versus <6 hours for non-hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.